Carbanilic acid, 3-chloro-, 2-butenylene ester
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Overview
Description
Carbanilic acid, 3-chloro-, 2-butenylene ester is a chemical compound with the molecular formula C18H14Cl2N2O4 and a molecular weight of 393.226 . This compound is known for its unique structure, which includes a carbanilic acid moiety esterified with a 2-butenylene group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 3-chloro-, 2-butenylene ester typically involves the esterification of 3-chlorocarbanilic acid with 2-buten-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for monitoring reaction conditions and product quality is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Carbanilic acid, 3-chloro-, 2-butenylene ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, 3-chloro-, 2-butenylene ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbanilic acid, 3-chloro-, 2-butenylene ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid, which can then interact with enzymes or receptors in biological systems . The chloro group may also participate in binding interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
- Carbanilic acid, 3-chloro-, 2-propylene ester
- Carbanilic acid, 3-chloro-, 2-ethylene ester
- Carbanilic acid, 3-chloro-, 2-pentylene ester
Comparison: Carbanilic acid, 3-chloro-, 2-butenylene ester is unique due to its 2-butenylene ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the double bond in the 2-butenylene group can influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
3159-29-3 |
---|---|
Molecular Formula |
C18H14Cl2N2O4 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-13-5-3-7-15(11-13)21-17(23)25-9-1-2-10-26-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,9-10H2,(H,21,23)(H,22,24) |
InChI Key |
PXWJNTIDFAQYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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